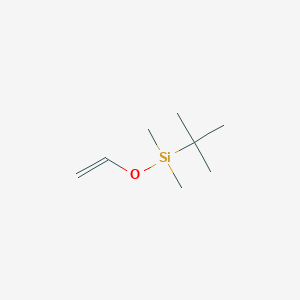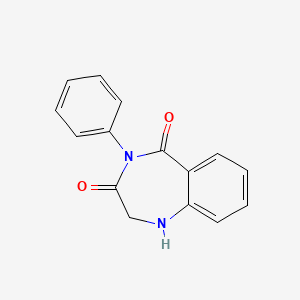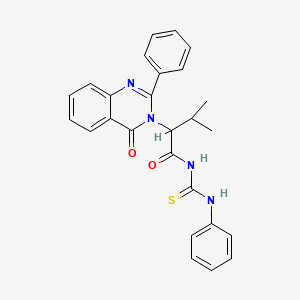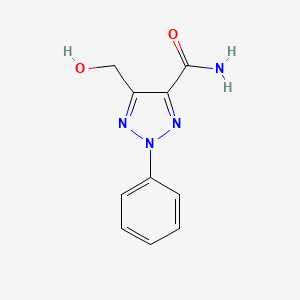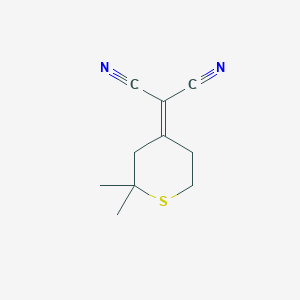
(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile is an organic compound with a unique structure that includes a thiopyran ring and a propanedinitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile typically involves the reaction of 2,2-dimethyltetrahydro-4H-thiopyran-4-one with malononitrile under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The thiopyran ring can undergo substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-dimethyltetrahydropyran-4-one: A structurally similar compound with a pyran ring instead of a thiopyran ring.
Tetrahydro-2,2-dimethyl-4H-pyran-4-one: Another similar compound with a different heterocyclic ring structure
Uniqueness
(2,2-dimethyltetrahydro-4H-thiopyran-4-ylidene)propanedinitrile is unique due to the presence of both a thiopyran ring and a propanedinitrile group. This combination imparts distinctive chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
65413-44-7 |
|---|---|
Molekularformel |
C10H12N2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
2-(2,2-dimethylthian-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H12N2S/c1-10(2)5-8(3-4-13-10)9(6-11)7-12/h3-5H2,1-2H3 |
InChI-Schlüssel |
PLMCFEWYJYJFEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(C#N)C#N)CCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)

methanone](/img/structure/B14473048.png)

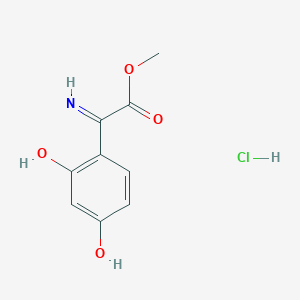

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
